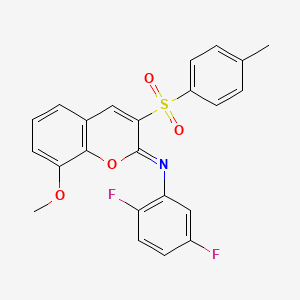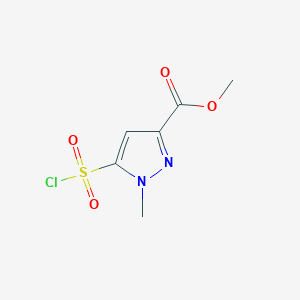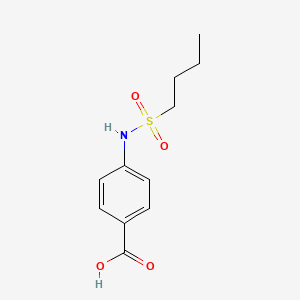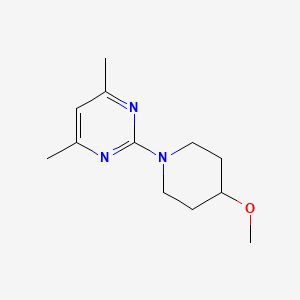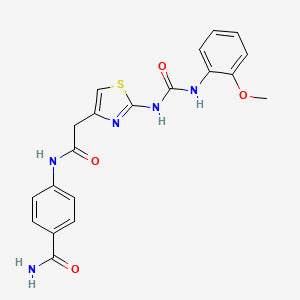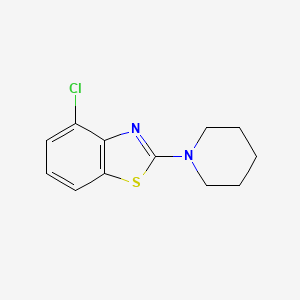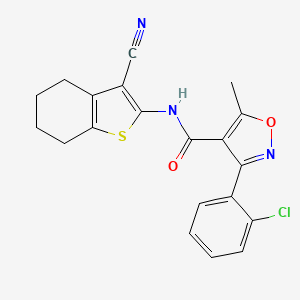![molecular formula C20H25Cl2N5O3S B2565329 Clorhidrato de N-(7-cloro-4-metoxi-1,3-benzotiazol-2-il)-1-metil-N-[3-(morfolin-4-il)propil]-1H-pirazol-3-carboxamida CAS No. 1189444-55-0](/img/structure/B2565329.png)
Clorhidrato de N-(7-cloro-4-metoxi-1,3-benzotiazol-2-il)-1-metil-N-[3-(morfolin-4-il)propil]-1H-pirazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Aplicaciones Científicas De Investigación
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-tubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting DNA gyrase and other essential bacterial enzymes.
Chemical Research: The compound is utilized in the synthesis of various heterocyclic derivatives, contributing to the development of new chemical entities with potential therapeutic applications.
Industrial Applications: It is employed in the production of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chlorine and methoxy groups at the desired positions on the benzothiazole ring.
Attachment of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with appropriate hydrazine derivatives.
Formation of Carboxamide Linkage: The carboxamide linkage is formed by reacting the pyrazole derivative with a suitable carboxylic acid or its derivative.
Addition of Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and nitrating agents (e.g., nitric acid, HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can produce amines.
Mecanismo De Acción
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
- Benzothiazole derivatives with acetamide linkage
- Aminothiazole-linked metal chelates
Uniqueness
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride stands out due to its unique combination of structural features, including the presence of a morpholine group and a pyrazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-24-9-6-15(23-24)19(27)26(8-3-7-25-10-12-29-13-11-25)20-22-17-16(28-2)5-4-14(21)18(17)30-20;/h4-6,9H,3,7-8,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHSNBHZTLYLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2565246.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)
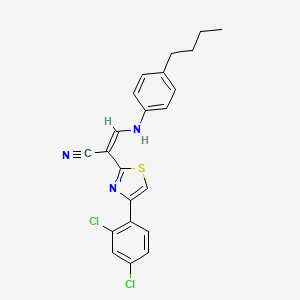
![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2565254.png)
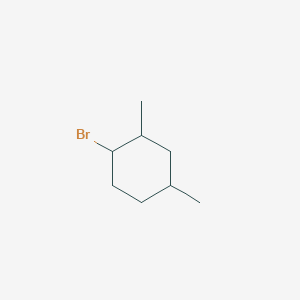
![N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2565256.png)
